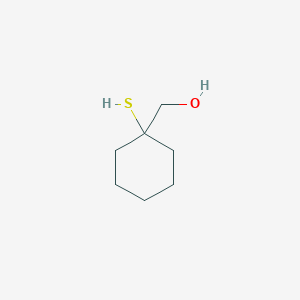
1-Mercapto-1,1-pentamethylenethan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Mercapto-1,1-pentamethylenethan-2-ol is a useful research compound. Its molecular formula is C7H14OS and its molecular weight is 146.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Aroma Compound Research
1-Mercapto-1,1-pentamethylenethan-2-ol's derivatives have been studied for their role as powerful aroma compounds. For instance, 3-Mercapto-2-methylpentan-1-ol was detected in raw onions and identified through MS and (1)H NMR measurement. Its flavor quality varies with concentration, presenting a meat broth, sweaty, onion, and leek-like odor at low concentrations. This has led to a proposed formation pathway from raw onions, suggesting its potential in flavor research and food industry applications (Widder et al., 2000).
Odor Threshold and Quality Study
Research on mercaptoalkanols, including compounds related to this compound, has revealed that sensory properties are strongly influenced by molecular structure. For instance, a study found that the olfactory power of thiols was enhanced by certain structural modifications, providing insights into how molecular variations can impact odor perception. This could be significant in the development of new fragrances and odorants (Polster & Schieberle, 2017).
Chemical Synthesis Applications
The compound's derivatives have been utilized in chemical synthesis processes. For example, 1-mercapto-3-yn-2-ols were converted into thiophenes using a palladium-catalyzed heterocyclodehydration method. This illustrates the compound’s role in facilitating the synthesis of complex organic structures, which could have applications in pharmaceuticals and material science (Gabriele et al., 2012).
Sensor Development
The derivatives of this compound have been used in sensor development. For example, amperometric sensors based on mercaptopyridine-montmorillonite intercalation compounds were studied. These sensors utilize the functional properties derived from the mercapto group, indicating potential use in environmental monitoring and analytical chemistry (Colilla et al., 2005).
Environmental and Biological Research
This compound has also been used in environmental and biological research. In one study, mercapto-2-ethanol was examined as a reducing agent for methanogens, demonstrating its utility in studying microbial metabolism and its response to various inorganic sulfur compounds. This has implications for understanding microbial processes in natural and industrial settings (Bhatnagar et al., 1984).
Zukünftige Richtungen
“1-Mercapto-1,1-pentamethylenethan-2-ol” and similar mercapto compounds are expected to find more sophisticated applications in the future. They have recently been used in the manufacturing of polyvalent mercaptans . Additionally, the synthesis of 3-substituted-4-amino-5-mercapto [1,2,4]triazoles and bis-[4-amino-5-mercapto [1,2,4]triazoles] from 2000 until mid-2020 has been highlighted, indicating ongoing interest in this field .
Eigenschaften
IUPAC Name |
(1-sulfanylcyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c8-6-7(9)4-2-1-3-5-7/h8-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIKKGRVMUVRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
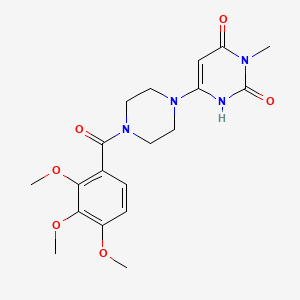
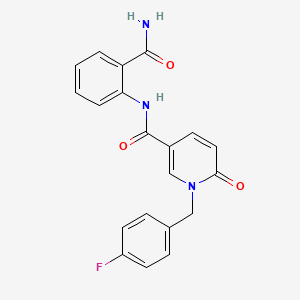
![2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole](/img/structure/B2908846.png)
![2-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2908847.png)

![4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2908852.png)
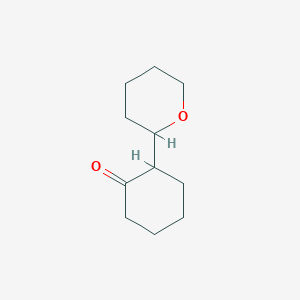
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2908855.png)
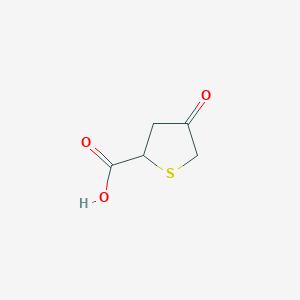
![rac-(2R,5S)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis](/img/no-structure.png)
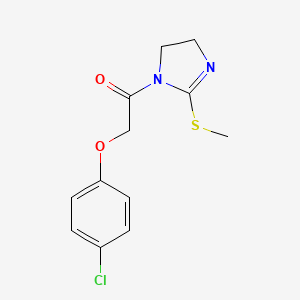

![N-(3-chloro-4-methylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2908863.png)
![6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2908864.png)
